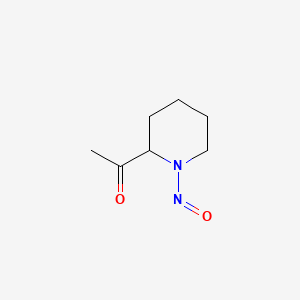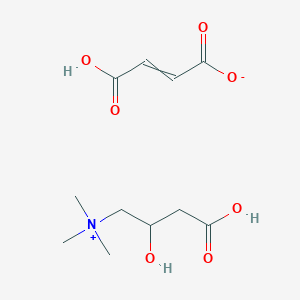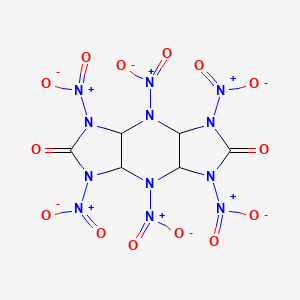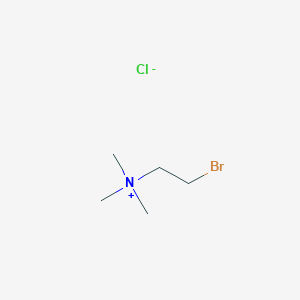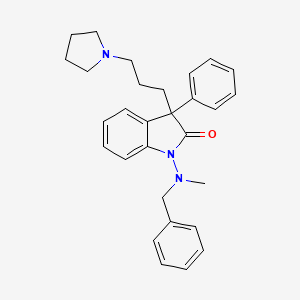![molecular formula C37H47NO11 B13829348 (1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HybridaphniphyllineA is a complex natural product belonging to the Daphniphyllum alkaloid family. This compound is characterized by its intricate decacyclic fused skeleton, which makes it a subject of interest in the field of organic chemistry. HybridaphniphyllineA is isolated from the stems and leaves of Daphniphyllum longacemosum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of HybridaphniphyllineA involves several key steps, including the use of Claisen rearrangement and Diels-Alder cycloaddition reactions. The synthesis begins with the preparation of a cyclopentadiene intermediate, which undergoes a Diels-Alder reaction with asperuloside tetraacetate to form the decacyclic skeleton . The Claisen rearrangement of an allyl dienol ether is a critical step in this process, as it helps to establish the necessary stereochemistry .
Industrial Production Methods
. The synthesis is typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
HybridaphniphyllineA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of HybridaphniphyllineA include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HybridaphniphyllineA can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
HybridaphniphyllineA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of HybridaphniphyllineA involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s complex structure suggests multiple modes of action .
Comparison with Similar Compounds
HybridaphniphyllineA can be compared with other Daphniphyllum alkaloids, such as:
Daphniyunnine E: Another Daphniphyllum alkaloid with a similar decacyclic skeleton.
Daphnilongeranin B: A related compound that shares some structural features with HybridaphniphyllineA.
Dehydrodaphnilongeranin B: Another structurally similar alkaloid with distinct biological activities.
HybridaphniphyllineA is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse reactivity and biological activities .
Properties
Molecular Formula |
C37H47NO11 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |
InChI Key |
NUZJHFQGXVKNBJ-VVVKYYHASA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4 |
Canonical SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


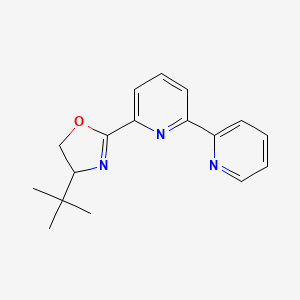
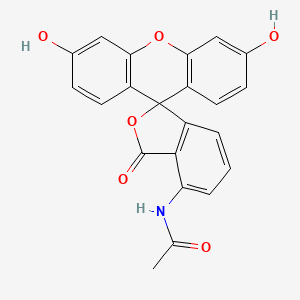
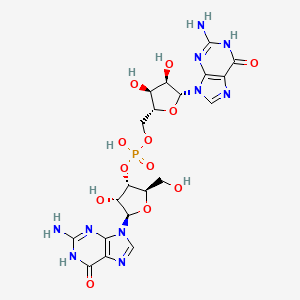
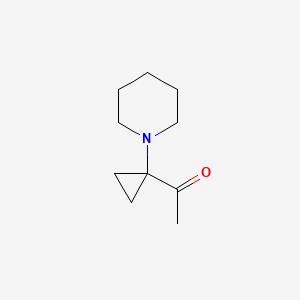

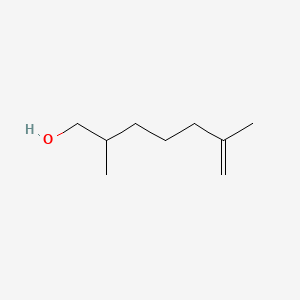
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
